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Compound of Interest

Compound Name: 3-(Diethylamino)propanoic acid

Cat. No.: B1607402 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-
(diethylamino)propanoic acid. Designed for researchers, scientists, and professionals in drug

development, this document offers a detailed examination of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical

application and interpretation of this data to elucidate and confirm the molecular structure of

this important β-amino acid derivative.

Introduction
3-(Diethylamino)propanoic acid is a β-amino acid characterized by a propanoic acid

backbone with a diethylamino substituent at the β-position. As with many amino acids, its

structural confirmation is paramount for its application in various fields, including synthetic

chemistry and pharmaceutical development. Spectroscopic techniques are indispensable tools

for this purpose, each providing a unique piece of the structural puzzle. This guide will walk

through the theoretical and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C

NMR, IR, and MS spectra of this molecule.

Due to the limited availability of published experimental spectra for the free acid form of 3-
(diethylamino)propanoic acid, this guide will present predicted data based on the analysis of

its constituent functional groups and comparison with analogous compounds, namely

propanoic acid and diethylamine. This approach provides a robust framework for understanding

the expected spectral features.
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Molecular Structure and Logic Flow
The structural features of 3-(diethylamino)propanoic acid dictate its spectroscopic signature.

The molecule comprises a carboxylic acid group, a diethylamino group, and a three-carbon

aliphatic chain. The following diagram illustrates the molecular structure and the logical flow of

spectroscopic analysis.

Caption: Molecular structure of 3-(Diethylamino)propanoic acid and the workflow for its

spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 3-(diethylamino)propanoic acid, both ¹H and ¹³C NMR will provide crucial

information about the different chemical environments of the protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(diethylamino)propanoic acid in

a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

The choice of solvent can influence the chemical shifts, particularly for the labile protons of

the carboxylic acid and the ammonium group (if protonated).[1]

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or

more).

Reference the spectrum to the solvent peak.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent

protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and

functional groups.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 broad singlet 1H -COOH

The acidic proton

of the carboxylic

acid is highly

deshielded and

often appears as

a broad signal.

Its chemical shift

is highly

dependent on

solvent and

concentration.[2]

~3.2 triplet 2H -CH₂-N

Protons on the

carbon adjacent

to the nitrogen

are deshielded

by the

electronegative

nitrogen atom.

~2.9 quartet 4H -N(CH₂CH₃)₂

Protons of the

ethyl groups

attached to the

nitrogen. They

will appear as a

quartet due to

coupling with the

adjacent methyl

protons.

~2.6 triplet 2H -CH₂-COOH

Protons on the

carbon adjacent

to the carbonyl

group are

deshielded.
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~1.2 triplet 6H -N(CH₂CH₃)₂

Protons of the

methyl groups of

the diethylamino

moiety. They will

appear as a

triplet due to

coupling with the

adjacent

methylene

protons.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon

environment. The chemical shifts are influenced by the hybridization and the electronic

environment of the carbon atoms.[3]
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~175 -COOH

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.[2]

~50 -CH₂-N
The carbon atom bonded to

the nitrogen is deshielded.

~47 -N(CH₂CH₃)₂

The methylene carbons of the

ethyl groups are in a similar

chemical shift region.

~35 -CH₂-COOH

The carbon adjacent to the

carbonyl group is deshielded,

but to a lesser extent than the

carbonyl carbon.

~12 -N(CH₂CH₃)₂

The methyl carbons of the

ethyl groups are the most

shielded carbons in the

molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR) - FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR

crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 3-(diethylamino)propanoic acid is expected to show characteristic

absorption bands for the carboxylic acid and amine functional groups.
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3300-2500 Broad
O-H stretch

(Carboxylic acid)

The broadness is due

to hydrogen bonding

between the

carboxylic acid

molecules.[2] This

band may overlap with

C-H stretching

frequencies.

2970-2850 Medium C-H stretch (aliphatic)

These absorptions are

characteristic of the

stretching vibrations of

the C-H bonds in the

ethyl and propylene

groups.

~1710 Strong
C=O stretch

(Carboxylic acid)

The strong absorption

is due to the

stretching vibration of

the carbonyl group in

the carboxylic acid.[2]

~1300 Medium C-N stretch

This absorption is

characteristic of the

stretching vibration of

the carbon-nitrogen

bond in the

diethylamino group.

~1200 Medium
C-O stretch

(Carboxylic acid)

This band

corresponds to the

stretching vibration of

the carbon-oxygen

single bond in the

carboxylic acid.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4]

Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes

fragmentation to produce smaller, more stable ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data
The mass spectrum of 3-(diethylamino)propanoic acid (Molecular Weight: 145.20 g/mol ) is

expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion:

m/z 145: [M]⁺• - The molecular ion peak, corresponding to the intact molecule.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the presence of the nitrogen and carbonyl

groups, which can stabilize adjacent positive charges.
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Fragmentation Pathways

[C7H15NO2]⁺•
m/z 145

[M - COOH]⁺
m/z 100

Loss of COOH radical

[M - CH2CH3]⁺
m/z 116

α-cleavage

[CH2=N(CH2CH3)2]⁺
m/z 100

Rearrangement

[N(CH2CH3)2]⁺
m/z 72

Loss of C2H4

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(Diethylamino)propanoic acid in EI-

MS.

Alpha-Cleavage: The bond between the α and β carbons to the nitrogen is a likely site for

cleavage. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 116.
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Loss of the Carboxyl Group: Cleavage of the bond between the α-carbon and the carbonyl

carbon can lead to the loss of the carboxyl radical (•COOH), resulting in a fragment at m/z

100. This fragment is often prominent for amino acids.

Fragmentation of the Diethylamino Group: The diethylamino group itself can fragment. A

common fragmentation for amines is the loss of an alkyl group adjacent to the nitrogen. Loss

of a methyl radical (•CH₃) from an ethyl group would lead to a fragment at m/z 130. Further

fragmentation of the diethylamino group can lead to smaller amine fragments. For instance,

a fragment corresponding to the diethylamino cation [N(CH₂CH₃)₂]⁺ would appear at m/z 72.

Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic

data for 3-(diethylamino)propanoic acid. By analyzing the predicted ¹H NMR, ¹³C NMR, IR,

and MS spectra, researchers can gain a thorough understanding of the molecule's structural

features. The provided experimental protocols serve as a practical guide for obtaining high-

quality data. The interpretation of these spectra, grounded in the fundamental principles of

spectroscopy and comparison with analogous compounds, allows for unambiguous

confirmation of the structure of 3-(diethylamino)propanoic acid, a critical step in its use for

research and development.

Need Custom Synthesis?
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Available at: [https://www.benchchem.com/product/b1607402#spectroscopic-data-nmr-ir-ms-
of-3-diethylamino-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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